6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features an indole moiety attached to a cyclohexene ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclohexene carboxylic acid derivatives in the presence of catalysts and under controlled temperatures . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole in a 40–50% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, use of industrial-grade reagents, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving signal transduction, gene expression, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the cyclohexene ring.
Cyclohex-3-ene-1-carboxylic acid: Contains the cyclohexene ring but lacks the indole moiety.
Uniqueness
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its combined indole and cyclohexene structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse biological targets compared to its simpler counterparts .
Properties
IUPAC Name |
6-(1H-indole-3-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(11-6-1-2-7-12(11)16(19)20)13-9-17-14-8-4-3-5-10(13)14/h1-5,8-9,11-12,17H,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBUBSSAMVENEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CNC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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